Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Overview
Description
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a novel organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a diazaspirodecane core. The molecular formula of this compound is C16H22N2O2, and it has a molecular weight of 274.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate as an intermediate . The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have shown potential as RIPK1 kinase inhibitors and have been investigated for their anti-inflammatory properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has been identified as a hit compound in virtual screening workflows for RIPK1 inhibitors.
The uniqueness of Benzyl 1,7-diazaspiro[4
Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCORNWMUPZYZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725591 | |
Record name | Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-95-7 | |
Record name | Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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